Cas no 1164541-18-7 ((E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one)

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one structure
1164541-18-7 structure
Product Name:(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
CAS No:1164541-18-7
MF:C20H17NO2S
MW:335.41948390007
CID:5264850
Update Time:2025-07-20

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
    • (2E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
    • (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
    • MLS000327646
    • HMS2403E15
    • BDBM50185051
    • SMR000180630
    • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-5-thiazolyl)-, (2E)-
    • Inchi: 1S/C20H17NO2S/c1-14-19(24-20(21-14)16-6-4-3-5-7-16)18(22)13-10-15-8-11-17(23-2)12-9-15/h3-13H,1-2H3/b13-10+
    • InChI Key: CDWXQQCOZHDTJF-JLHYYAGUSA-N
    • SMILES: S1C(C2C=CC=CC=2)=NC(C)=C1C(/C=C/C1C=CC(=CC=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 439
  • XLogP3: 5.1
  • Topological Polar Surface Area: 67.4

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
10P-646S-1MG
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
1164541-18-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
10P-646S-5MG
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
1164541-18-7 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
10P-646S-10MG
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
1164541-18-7 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
10P-646S-50MG
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
1164541-18-7 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
10P-646S-100MG
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
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£110.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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(2E)-3-(4-Methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
1164541-18-7 90%
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¥2401.0 2023-04-05

Additional information on (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Recent Advances in the Study of (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one (CAS: 1164541-18-7)

The compound (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one (CAS: 1164541-18-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This chalcone derivative, characterized by its unique thiazole and methoxyphenyl moieties, has been the subject of several studies aimed at elucidating its mechanism of action and potential therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxyphenyl and thiazole rings could significantly influence the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The researchers employed molecular docking and dynamics simulations to predict the compound's interactions with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.

In addition to its anti-inflammatory potential, (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one has shown remarkable anticancer activity in preclinical models. A recent in vitro study conducted by a team at the National Cancer Institute revealed that the compound induces apoptosis in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, through the activation of the intrinsic mitochondrial pathway. The study further highlighted the compound's ability to inhibit the proliferation of cancer cells by disrupting the cell cycle at the G2/M phase.

Another area of interest is the compound's potential as an antimicrobial agent. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Despite these promising findings, challenges remain in the development of (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one as a therapeutic agent. Issues such as poor solubility and limited bioavailability have been identified as potential barriers to clinical translation. However, ongoing research efforts are exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations.

In conclusion, (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one represents a versatile scaffold with multiple therapeutic applications. Its anti-inflammatory, anticancer, and antimicrobial properties make it a compelling candidate for further development. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in vivo to pave the way for clinical trials.

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